molecular formula C5H6Cl2O3 B14734298 Methyl 2,2-dichloroacetoacetate CAS No. 6134-69-6

Methyl 2,2-dichloroacetoacetate

Cat. No.: B14734298
CAS No.: 6134-69-6
M. Wt: 185.00 g/mol
InChI Key: ACSFRJMUABMPHG-UHFFFAOYSA-N
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Description

Methyl 2,2-dichloroacetoacetate: is an organic compound with the molecular formula C5H6Cl2O3 . It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of two chlorine atoms and a keto group, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-dichloroacetoacetate can be synthesized through the chlorination of methyl acetoacetate. The process involves the reaction of methyl acetoacetate with sulfuryl chloride or thionyl chloride under controlled conditions. The reaction typically takes place at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where methyl acetoacetate is continuously fed and chlorinated using sulfuryl chloride. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. This method ensures a high purity and yield suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dichloroacetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like ammonia or primary amines in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products:

    Substitution Products: Amino derivatives, alcohol derivatives, and thiol derivatives.

    Reduction Products: Methyl 2,2-dichloro-3-hydroxybutanoate.

    Hydrolysis Products: 2,2-Dichloroacetoacetic acid.

Scientific Research Applications

Methyl 2,2-dichloroacetoacetate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: It is used in the preparation of biologically active molecules that can be used in drug discovery and development.

    Medicine: The compound is involved in the synthesis of pharmaceuticals, particularly those targeting metabolic and infectious diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism by which methyl 2,2-dichloroacetoacetate exerts its effects is primarily through its reactivity with nucleophiles. The presence of two electron-withdrawing chlorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic pathways to introduce functional groups and build complex molecular structures .

Comparison with Similar Compounds

Uniqueness: Methyl 2,2-dichloroacetoacetate is unique due to the presence of two chlorine atoms, which significantly enhance its reactivity compared to its analogs. This makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly those requiring high reactivity for functional group transformations .

Properties

CAS No.

6134-69-6

Molecular Formula

C5H6Cl2O3

Molecular Weight

185.00 g/mol

IUPAC Name

methyl 2,2-dichloro-3-oxobutanoate

InChI

InChI=1S/C5H6Cl2O3/c1-3(8)5(6,7)4(9)10-2/h1-2H3

InChI Key

ACSFRJMUABMPHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OC)(Cl)Cl

Origin of Product

United States

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